2-(2-Chlorobenzyl)-DL-alanine
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Overview
Description
2-(2-Chlorobenzyl)-DL-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chlorobenzyl group attached to the alpha carbon of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzyl)-DL-alanine typically involves the reaction of 2-chlorobenzyl chloride with alanine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes the protection of functional groups, selective chlorination, and subsequent deprotection steps to yield the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chlorobenzyl group under basic conditions.
Major Products:
- Oxidation products include benzyl alcohol and benzaldehyde derivatives.
- Reduction products include amine and alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorobenzyl)-DL-alanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- 2-(2-Chlorobenzyl)-L-alanine
- 2-(2-Chlorobenzyl)-D-alanine
- 2-(4-Chlorobenzyl)-DL-alanine
Comparison: 2-(2-Chlorobenzyl)-DL-alanine is unique due to the presence of the chlorobenzyl group at the 2-position, which can influence its reactivity and binding properties. Compared to its L- and D- isomers, the DL-form is a racemic mixture, which may exhibit different biological activities and pharmacokinetics. The position of the chlorine atom on the benzyl group also affects the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNHUQQBLNCQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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